Didecyl bromopropanedioate
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Overview
Description
Didecyl bromopropanedioate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of two decyl groups and a bromopropanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl bromopropanedioate typically involves the esterification of bromopropanedioic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Didecyl bromopropanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced to form didecyl propanedioate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield didecyl propanedioic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Didecyl propanedioate.
Reduction: Didecyl propanedioate.
Oxidation: Didecyl propanedioic acid.
Scientific Research Applications
Didecyl bromopropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of didecyl bromopropanedioate involves its interaction with cellular membranes. The bromine atom can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interfere with enzymatic activities by binding to active sites, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: A quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Dimethyldioctadecyl-ammonium bromide: A similar brominated compound with surfactant properties.
Uniqueness
Didecyl bromopropanedioate is unique due to its specific brominated ester structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
65100-23-4 |
---|---|
Molecular Formula |
C23H43BrO4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
didecyl 2-bromopropanedioate |
InChI |
InChI=1S/C23H43BrO4/c1-3-5-7-9-11-13-15-17-19-27-22(25)21(24)23(26)28-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
LEQKWVHNDNQQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C(=O)OCCCCCCCCCC)Br |
Origin of Product |
United States |
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